molecular formula C9H12N2O2 B8641765 5-Isopropyl-2-nitroaniline

5-Isopropyl-2-nitroaniline

Cat. No. B8641765
M. Wt: 180.20 g/mol
InChI Key: AGZKYRMZCWKFLR-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

2,2,2-Trifluoro-N-(5-isopropyl-2-nitro-phenyl)-acetamide (prepared in Example OO-1; 9.4 g, 34 mmol) was dissolved in MeOH (30 mL) and treated with 7% aqueous potassium carbonate solution. The reaction mixture was stirred overnight at room temperature. The reaction was diluted with water (30 mL) and extracted with EtOAc (3×50 mL). The organic layer was washed with saturated NaHCO3 solution and brine, dried (MgSO4), and concentrated. The crude product was used further without any purification. MS(APCI): 181 (M+H).
Name
2,2,2-Trifluoro-N-(5-isopropyl-2-nitro-phenyl)-acetamide
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[CH:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:8][C:7]=1[N+:15]([O-:17])=[O:16])=O.C(=O)([O-])[O-].[K+].[K+]>CO.O>[CH:12]([C:10]1[CH:9]=[CH:8][C:7]([N+:15]([O-:17])=[O:16])=[C:6]([NH2:5])[CH:11]=1)([CH3:14])[CH3:13] |f:1.2.3|

Inputs

Step One
Name
2,2,2-Trifluoro-N-(5-isopropyl-2-nitro-phenyl)-acetamide
Quantity
9.4 g
Type
reactant
Smiles
FC(C(=O)NC1=C(C=CC(=C1)C(C)C)[N+](=O)[O-])(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was used further without any purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)C=1C=CC(=C(C1)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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